N,N-diethyl-2-(2-hydroxy-4-methylquinolin-3-yl)acetamide
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Overview
Description
N,N-Diethyl-2-(2-hydroxy-4-methylquinolin-3-yl)acetamide: is a chemical compound that belongs to the quinoline derivatives family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N,N-diethyl-2-(2-hydroxy-4-methylquinolin-3-yl)acetamide typically involves the following steps:
Formation of the Quinoline Core: : The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Hydroxyl Group: : The hydroxyl group at the 2-position of the quinoline ring can be introduced through various methods, such as hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Esterification and Subsequent Reactions: : The acetamide group can be introduced through esterification reactions followed by amination.
Industrial Production Methods: : On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: : N,N-diethyl-2-(2-hydroxy-4-methylquinolin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce additional functional groups.
Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: : Nucleophilic substitution reactions can be performed to replace certain groups within the molecule with other functional groups.
Common Reagents and Conditions: : The choice of reagents and conditions depends on the specific reaction being performed. For example, oxidation reactions may require strong oxidizing agents and controlled temperatures, while substitution reactions may involve nucleophiles and suitable solvents.
Major Products Formed: : The major products formed from these reactions include various derivatives of the quinoline core, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: : In chemistry, N,N-diethyl-2-(2-hydroxy-4-methylquinolin-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: : In biological research, this compound is used to study various biological processes, such as enzyme inhibition, receptor binding, and signal transduction pathways. It has shown potential as a tool compound in drug discovery.
Medicine: : The compound has been investigated for its therapeutic potential in various medical applications, including its use as an antimicrobial, antiviral, and anticancer agent. Its ability to interact with biological targets makes it a candidate for developing new therapeutic approaches.
Industry: : In the industrial sector, this compound is used in the development of new materials, dyes, and catalysts. Its unique properties make it suitable for applications in electronics and materials science.
Mechanism of Action
The mechanism by which N,N-diethyl-2-(2-hydroxy-4-methylquinolin-3-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds: : Some compounds similar to N,N-diethyl-2-(2-hydroxy-4-methylquinolin-3-yl)acetamide include:
Quinoline: : The parent compound with a similar core structure.
Chloroquine: : An antimalarial drug with a quinoline core.
Methaqualone: : A sedative-hypnotic drug with a quinoline derivative structure.
Uniqueness: : this compound stands out due to its specific substitution pattern and the presence of the hydroxyl group, which can influence its biological activity and chemical reactivity.
Properties
CAS No. |
2580202-63-5 |
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Molecular Formula |
C16H20N2O2 |
Molecular Weight |
272.3 |
Purity |
95 |
Origin of Product |
United States |
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